![molecular formula C13H19BrN2O2S B2440660 Tert-butyl 4-(2-bromo-1,3-thiazol-4-yl)piperidine-1-carboxylate CAS No. 2138097-50-2](/img/structure/B2440660.png)
Tert-butyl 4-(2-bromo-1,3-thiazol-4-yl)piperidine-1-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving Tert-butyl 4-(2-bromo-1,3-thiazol-4-yl)piperidine-1-carboxylate .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperidine-1-carboxylate, have been reported. It has a molecular weight of 347.28, and it is a powder at room temperature .Scientific Research Applications
Synthesis of Biologically Active Compounds
- Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate in synthesizing biologically active compounds such as crizotinib. Its synthesis was achieved through a three-step process with a total yield of 49.9%, highlighting the compound's significance in medicinal chemistry research (D. Kong, Yuxing Zhang, Tongsheng Xu, Yuanzhang Zhou, Pengwu Zheng, Shan Xu, 2016).
Anticancer Drug Intermediates
- Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate serves as an important intermediate for small molecule anticancer drugs. A high-yield synthetic method for this compound was established, underscoring its role in developing therapies targeting dysfunctional signaling pathways in cancer (Binliang Zhang, K. Ye, Shan Xu, Tongsheng Xu, 2018).
Structural Studies and Chemical Properties
- The reaction of (E)-tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine produced tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, highlighting the diverse chemical reactivity and potential for generating novel molecules with biological significance (D. Richter, J. Kath, A. Rheingold, A. DiPasquale, A. Yanovsky, 2009).
Synthesis of Nociceptin Antagonists
- An efficient and practical asymmetric synthesis method for 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, a useful intermediate for synthesizing nociceptin antagonists, demonstrates the compound's relevance in pain management and opioid research (H. Jona, J. Shibata, Masanori Asai, Y. Goto, S. Arai, S. Nakajima, O. Okamoto, H. Kawamoto, Y. Iwasawa, 2009).
Key Intermediate in Vandetanib Synthesis
- Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate is a key intermediate in Vandetanib synthesis, a medication used to treat certain types of cancer. This underscores the compound's significance in pharmaceutical synthesis and cancer treatment (Min Wang, Wenhui Wang, Qidong Tang, Shan Xu, 2015).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound is an important intermediate in the synthesis of various biologically active compounds .
Biochemical Pathways
Given its role as an intermediate in the synthesis of various biologically active compounds , it’s plausible that it could influence a range of biochemical processes.
Result of Action
properties
IUPAC Name |
tert-butyl 4-(2-bromo-1,3-thiazol-4-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O2S/c1-13(2,3)18-12(17)16-6-4-9(5-7-16)10-8-19-11(14)15-10/h8-9H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHVNEZFABTJLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CSC(=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-bromo-1,3-thiazol-4-yl)piperidine-1-carboxylate | |
CAS RN |
2138097-50-2 |
Source
|
Record name | tert-butyl 4-(2-bromo-1,3-thiazol-4-yl)piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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